molecular formula C8H12N2 B15317155 (R)-1-(4-Methylpyridin-2-yl)ethan-1-amine

(R)-1-(4-Methylpyridin-2-yl)ethan-1-amine

Cat. No.: B15317155
M. Wt: 136.19 g/mol
InChI Key: YYIROKBEKIVBSZ-SSDOTTSWSA-N
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Description

®-1-(4-Methylpyridin-2-yl)ethan-1-amine is a chiral amine compound that features a pyridine ring substituted with a methyl group at the 4-position and an ethylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methylpyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine.

    Alkylation: The 4-methylpyridine undergoes alkylation to introduce the ethylamine group at the 1-position.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-1-(4-Methylpyridin-2-yl)ethan-1-amine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Hydrogenation: Using a suitable catalyst to achieve selective hydrogenation.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methylpyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, amine derivatives, and other functionalized compounds.

Scientific Research Applications

®-1-(4-Methylpyridin-2-yl)ethan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Methylpyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Methylpyridin-2-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    4-Methylpyridine: The parent compound without the ethylamine group.

    1-(4-Methylpyridin-2-yl)ethan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.

Uniqueness

®-1-(4-Methylpyridin-2-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-1-(4-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-3-4-10-8(5-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1

InChI Key

YYIROKBEKIVBSZ-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=NC=C1)[C@@H](C)N

Canonical SMILES

CC1=CC(=NC=C1)C(C)N

Origin of Product

United States

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